molecular formula C15H18F3N5S B6448937 1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2549044-23-5

1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B6448937
CAS No.: 2549044-23-5
M. Wt: 357.4 g/mol
InChI Key: VKIKQSGRTIDHDL-UHFFFAOYSA-N
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Description

1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a useful research compound. Its molecular formula is C15H18F3N5S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.12350126 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Comparison with Similar Compounds

  • Compounds like 1-(2-pyridinyl)piperazine and 1-(4-thiadiazolyl)piperazine share structural similarities.

  • Uniqueness:

    • The presence of both the trifluoromethyl group and the thiadiazole ring in one molecule gives it distinctive electronic and steric properties, enhancing its reactivity and binding affinity in biological systems.

  • Through these aspects, "1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine" proves to be a significant compound with extensive research and application potential across various scientific disciplines.

    Properties

    IUPAC Name

    2-propan-2-yl-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H18F3N5S/c1-10(2)13-20-21-14(24-13)23-7-5-22(6-8-23)12-4-3-11(9-19-12)15(16,17)18/h3-4,9-10H,5-8H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VKIKQSGRTIDHDL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C1=NN=C(S1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H18F3N5S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    357.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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